1,2,4,5-Tetrakis(tert-butylthio)benzene
Overview
Description
1,2,4,5-Tetrakis(tert-butylthio)benzene: is an organic compound with the molecular formula C22H38S4 It is characterized by the presence of four tert-butylthio groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,4,5-Tetrakis(tert-butylthio)benzene can be synthesized through the reaction of 1,2,4,5-tetrachlorobenzene with tert-butylthiol in the presence of a base such as sodium hydride. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at elevated temperatures (120-160°C) for several hours .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality product output .
Chemical Reactions Analysis
Types of Reactions: 1,2,4,5-Tetrakis(tert-butylthio)benzene undergoes various chemical reactions, including:
Oxidation: The tert-butylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The tert-butylthio groups can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted benzene derivatives.
Reduction: Thiols.
Scientific Research Applications
1,2,4,5-Tetrakis(tert-butylthio)benzene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of 1,2,4,5-Tetrakis(tert-butylthio)benzene involves its interaction with molecular targets through its tert-butylthio groups. These groups can participate in various chemical reactions, including oxidation and substitution, which can modulate the activity of the compound. The molecular pathways involved depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
- 1,2,4,5-Tetrakis(methylthio)benzene
- 1,2,4,5-Tetrakis(ethylthio)benzene
- 1,2,4,5-Tetrakis(propylthio)benzene
Comparison: 1,2,4,5-Tetrakis(tert-butylthio)benzene is unique due to the presence of bulky tert-butylthio groups, which provide steric hindrance and influence the compound’s reactivity and stability.
Properties
IUPAC Name |
1,2,4,5-tetrakis(tert-butylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38S4/c1-19(2,3)23-15-13-17(25-21(7,8)9)18(26-22(10,11)12)14-16(15)24-20(4,5)6/h13-14H,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOCUYYPERSWXJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC(=C(C=C1SC(C)(C)C)SC(C)(C)C)SC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30473329 | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
447463-65-2 | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30473329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,4,5-Tetrakis(tert-butylthio)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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